Adenosine5-triphosphatedisodiumsalt

solubility biochemistry assay development

Kinase assays and ATP detection require consistent substrate quality. ATP disodium salt eliminates counterion interference-unlike tetra-sodium or magnesium salts. • Bioluminescence: 3 × 10⁹ RLUmax µM⁻¹, 10× brighter than dATP/GTP • Enzyme purity: ≥82% ATP, ADP/AMP ≤0.5% prevents product inhibition • Solubility: 100 mg/mL in water; stable ≥98% after 24 months at 2-8°C • Low metals: Fe ≤15 ppm, heavy metals ≤30 ppm

Molecular Formula C10H14N5Na2O13P3
Molecular Weight 551.14
CAS No. 51763-61-2
Cat. No. B3029073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine5-triphosphatedisodiumsalt
CAS51763-61-2
Molecular FormulaC10H14N5Na2O13P3
Molecular Weight551.14
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
InChIKeyTTWYZDPBDWHJOR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Disodium Salt for Biochemical Research


Adenosine 5'-triphosphate disodium salt (ATP-Na₂, CAS 51763-61-2) is the disodium salt form of adenosine 5'-triphosphate, a central energy currency molecule in cellular metabolism and a coenzyme for numerous kinase and ATPase reactions . The compound exists as a white crystalline powder, typically formulated as a trihydrate, and is widely utilized in biochemistry, molecular biology, and cell-based assays due to its high aqueous solubility and compatibility with enzymatic systems . As a P2 purinergic receptor agonist, ATP-Na₂ also serves as a pharmacological tool in signal transduction studies [1]. The disodium salt form offers distinct advantages in solubility, stability, and metal ion handling compared to other salt forms such as the tetra-sodium or tris salts, making it a preferred reagent for ATP-dependent assays and cell culture applications.

ATP-dependent kinase and ATPase assays
Firefly luciferase bioluminescence detection
P2 purinergic receptor signaling studies

Why ATP Disodium Salt Substitution Fails


ATP disodium salt cannot be generically substituted with alternative ATP salt forms (e.g., tetra-sodium, tris, or magnesium salts) or structural analogs without risking significant alterations in assay performance and data reproducibility. The disodium salt form is specifically selected for its optimized solubility profile, defined metal ion content, and minimal interference with enzyme systems that are sensitive to counterion composition. For example, the tetra-sodium salt introduces higher sodium concentrations and distinct pH buffering requirements, which can affect enzyme kinetics and metal-dependent ATPase activities [1]. Similarly, substituting ATP-Na₂ with ATP analogs like ATPγS or non-hydrolyzable ATP derivatives in luciferase or kinase assays yields divergent quantitative readouts due to differences in substrate affinity and hydrolysis rates [2]. Therefore, maintaining the disodium salt form is critical for ensuring experimental consistency, cross-study comparability, and regulatory-grade traceability in validated assays.

Salt form counterions may alter ionic strength and pH buffering, affecting enzyme kinetics and assay reproducibility.
ATP analogs (e.g., ATPγS, non-hydrolyzable derivatives) may yield divergent quantitative readouts due to different substrate affinity and hydrolysis rates.
Variable and often uncharacterized divalent metal content in ATP-Mg preparations may shift metal-dependent ATPase and kinase activities.

ATP Disodium Salt Performance Evidence


Aqueous Solubility vs. Alternative ATP Salts

ATP disodium salt exhibits significantly higher aqueous solubility than its tris and tetra-sodium salt counterparts, enabling the preparation of concentrated stock solutions (≥100 mg/mL) critical for many enzymatic and cell-based assays. Vendor data indicate that ATP disodium salt achieves a solubility of 100 mg/mL (181.44 mM) in water at 25°C, whereas the tetra-sodium salt typically yields lower maximum concentrations due to increased ionic strength and pH effects . The disodium salt's solubility in PBS (pH 7.2) is approximately 10 mg/mL, while the tris salt exhibits reduced solubility in neutral buffers due to precipitation at higher concentrations .

Aqueous Solubility
Class-level inference
100 mg/mL (water, 25°C)
Reported solubility supports concentrated stock preparation; compare with tetra-sodium ATP (~50–70 mg/mL).
Vendor-reported data; validate in target assay buffer.
solubility biochemistry assay development

Stability vs. Free Acid and Magnesium Salts

The disodium salt of ATP exhibits markedly improved stability compared to the free acid form and alternative salt forms such as ATP-Mg. Solid-state ATP-Na₂ maintains ≥98% purity for at least 24 months when stored at +2 to +8°C, whereas the free acid form degrades within hours due to hydrolysis of the high-energy phosphate bonds . Reconstituted aqueous solutions of ATP-Na₂ are stable for one week at 2-8°C and for several months at -15 to -25°C, while ATP-Mg solutions show accelerated degradation due to Mg²⁺-catalyzed hydrolysis of the γ-phosphate group [1].

Solid-State Stability
Cross-study comparable
≥98% purity after 24 months at 2–8°C
Extended solid-state stability supports long-term reagent consistency and reduces lot-to-lot variability.
Solution stability: 1 week at 2–8°C, months at -15 to -25°C.
stability storage reagent quality

Enzymatic Purity and Defined Impurity Profile

Commercially available ATP disodium salt (Grade II or Ultra Pure) consistently meets stringent purity specifications with enzymatic purity ≥82% ATP (enzymatic assay) and total ADP/AMP impurities ≤0.5%. In contrast, less pure ATP grades (e.g., technical grade ATP tetra-sodium salt) often contain ADP and AMP impurities exceeding 5%, which can inhibit kinase and ATPase assays through competitive binding and product feedback inhibition . The disodium salt also features ≤0.01% GTP (HPLC) and low heavy metal content (≤30 ppm Pb, ≤15 ppm Fe), ensuring minimal interference in metal-sensitive enzymatic reactions .

Enzymatic Purity
Direct head-to-head
≤0.5% total ADP/AMP impurities
Low nucleotide impurities may reduce competitive inhibition in kinase and ATPase assays.
Vendor specification; verify for high-sensitivity detection workflows.
enzymatic purity quality control ADP/AMP impurities

Defined Metal Ion Content and Enzyme Reproducibility

ATP disodium salt contains a precisely defined sodium content (7.0-8.0% by flame photometry) and low levels of contaminating divalent cations (Fe ≤15 ppm, heavy metals ≤30 ppm as Pb). This contrasts with ATP-Mg salt preparations, which contain variable and often uncharacterized magnesium content that can alter the free Mg²⁺ concentration in assay buffers . ATP has an intrinsic metal binding affinity with binding constants (per mole) of Mg²⁺ (9,554), Ca²⁺ (3,722), and Na⁺ (13), and the presence of contaminating divalent metals can shift enzyme reaction rates and metal-dependent ATPase activities [1]. Using the disodium salt with certified low metal content allows researchers to precisely control free divalent metal ion concentrations through external supplementation, thereby improving inter-laboratory reproducibility.

Metal Ion Content
Cross-study comparable
Fe ≤15 ppm, heavy metals ≤30 ppm (as Pb)
Defined low metal background supports reproducible metal-dependent enzyme kinetics.
Compare with ATP-Mg salt: undefined Mg²⁺ content may exceed 1%.
metal ion content enzyme kinetics ATPases

Optimal Substrate for Firefly Luciferase Assays

In firefly luciferase-based bioluminescence assays, ATP disodium salt is the preferred substrate, demonstrating higher luminescence output and greater linear dynamic range compared to alternative nucleotide triphosphates such as dATP and GTP. Studies show that ATP yields a brightness (RLUmax µM⁻¹) of 3 × 10⁹ with saturating D-LH₂ substrate using Luc2 luciferase, whereas dATP produces approximately 10-fold lower luminescence and GTP yields negligible signal [1]. Additionally, the disodium salt form minimizes background luminescence compared to ATP analogs like ATPαS, which require standardization with known ATP concentrations to correct for quenching effects [2].

Luciferase Performance
Direct head-to-head
ATP: 3×10⁹ RLUmax µM⁻¹ vs dATP: ~3×10⁸
Higher reported luminescence output supports sensitive bioluminescence detection.
Luc2 luciferase, saturating D-LH₂; GTP yields negligible signal.
luciferase bioluminescence ATP detection

HPLC Purity for Precise Enzymatic Stoichiometry

Vendor analytical data confirm that ATP disodium salt routinely achieves HPLC purity of 99.66% or higher, significantly exceeding the typical purity of ATP tetra-sodium salt (often 95-97% by HPLC) [1]. This high purity translates to more accurate determination of enzyme kinetic parameters such as Km and Vmax, as impurities in lower-purity ATP preparations can act as competitive inhibitors or alternative substrates. For example, ADP contamination in ATP stocks can inhibit hexokinase and pyruvate kinase reactions, leading to underestimation of reaction rates. The disodium salt's consistent purity profile, coupled with low nucleotide impurities (ADP/AMP ≤0.5%), ensures stoichiometric accuracy in kinase and ATPase assays .

HPLC Purity
Cross-study comparable
99.66% by HPLC
High chromatographic purity supports accurate kinetic parameter determination.
Per vendor COA; tetra-sodium ATP typically 95–97%.
HPLC purity quality control kinase assays

ATP Disodium Salt Applications


Bioluminescence ATP Detection and Cell Viability

ATP disodium salt is the preferred substrate for firefly luciferase-based bioluminescence assays due to its high luminescence output (brightness 3 × 10⁹ RLUmax µM⁻¹) and minimal background quenching . Its high enzymatic purity (≥82% ATP) and low nucleotide impurities (ADP/AMP ≤0.5%) ensure a wide linear dynamic range for quantifying ATP in cellular lysates, enabling accurate assessment of cell viability and metabolic activity . The disodium salt form is specifically recommended over dATP or GTP due to its >10-fold higher luminescence signal, which is critical for detecting low nanomolar ATP concentrations in high-throughput screening formats.

Kinase and ATPase Assays with Stoichiometric Control

For enzymatic assays where accurate determination of kinetic parameters (Km, Vmax) is essential, ATP disodium salt with HPLC purity ≥99.66% and defined metal ion content (Fe ≤15 ppm, heavy metals ≤30 ppm) is recommended . The low ADP/AMP impurity level (≤0.5%) prevents product inhibition and ensures that measured reaction rates reflect true enzyme activity rather than artifact . This purity profile is particularly important for protein kinase assays, where ATP-competitive inhibitors are being screened and accurate ATP concentration is critical for calculating IC₅₀ values. The disodium salt is preferred over ATP tetra-sodium salt, which often contains higher levels of nucleotide impurities that can confound results.

P2 Purinergic Receptor and Cell Culture Studies

ATP disodium salt is the reagent of choice for activating P2X and P2Y purinergic receptors in cell culture studies due to its high aqueous solubility (100 mg/mL) and compatibility with physiological buffers . The defined sodium content (7.0-8.0%) and low divalent cation contamination allow precise control of extracellular divalent metal concentrations, which is critical for P2X receptor function as these channels are permeable to Ca²⁺ and Mg²⁺ . The disodium salt is preferred over ATP-Mg salts, which introduce variable Mg²⁺ concentrations that can alter receptor activation kinetics and downstream signaling outcomes.

Long-Term Biobanking and Multi-Center Studies

For multi-year research programs and collaborative studies requiring consistent reagent performance across different laboratories, ATP disodium salt offers exceptional solid-state stability (≥98% purity after 24 months at 2-8°C) and well-characterized solution stability (1 week at 2-8°C, several months at -15 to -25°C) . The disodium salt's stability profile significantly reduces lot-to-lot variability compared to ATP free acid or alternative salt forms, ensuring that enzymatic assays and ATP-dependent processes yield reproducible results across extended timeframes . This stability is particularly valuable for biobanking initiatives and longitudinal studies where batch-to-batch consistency is paramount.

Application
Selection Property
Validation Focus
Bioluminescence ATP detection
Luminescence output with ATP substrate
Linearity and sensitivity of luciferase signal
Kinase and ATPase kinetic assays
High HPLC purity and low ADP/AMP impurities
Accuracy of Km and Vmax determination
P2 purinergic receptor studies
Defined sodium and low divalent cation content
Control of extracellular metal concentrations
Long-term biobanking and multi-center studies
Extended solid-state stability
Lot-to-lot consistency over extended timeframes

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